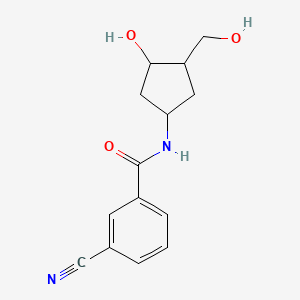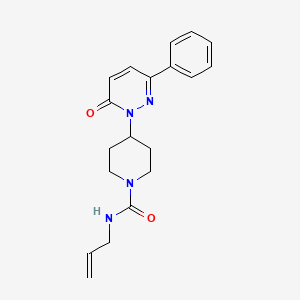![molecular formula C17H17NO2 B2605930 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one CAS No. 439148-58-0](/img/structure/B2605930.png)
1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one
説明
1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is a compound that features a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors, in combination with a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .科学的研究の応用
Melanin-Concentrating Hormone Receptor 1 Antagonist for Obesity Treatment : A derivative of 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one was identified as a high-affinity ligand for Melanin-Concentrating Hormone receptor 1 (MCHr1), showing potential in treating obesity. This compound demonstrated good plasma and CNS exposure upon oral dosing in mice, indicating its efficacy in weight loss models (Souers et al., 2005).
Crystal Structure Analysis : The crystal structure of a related compound, 1-benzyloxy-4-methoxypyridinium perchlorate, was studied, providing insights into molecular conformations critical for various biochemical applications (Dega-Szafran et al., 1991).
Antioxidant Activity : Pyrrolidin-2-one derivatives have been investigated for their antioxidant properties. A study on polysubstituted 3-pyrroline-2-ones, similar in structure to this compound, revealed significant antioxidant activities, making them promising candidates for therapeutic applications (Nguyen et al., 2022).
Antiarrhythmic Applications : Another study analyzed the molecular structures of antiarrhythmic agents containing a bis(1-pyrrolidinylmethyl)phenol framework, which is structurally related to this compound. The research provided insights into the spatial requirements of the Na channel binding site for these compounds, which could inform the development of new antiarrhythmic drugs (Główka et al., 1991).
Synthetic Studies Towards Octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines : A study focused on synthesizing a key intermediate for the preparation of 1H-benzo[f]pyrrolo[3,2,1-ij]quinoline, which shares structural similarities with this compound. This research contributes to synthetic methodologies in medicinal chemistry (Zaponakis & Katerinopoulos, 2001).
Safety and Hazards
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include 1-[4-(benzyloxy)phenyl]pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.
Biochemical Pathways
The formation of pyrrolidin-2-ones, such as this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
特性
IUPAC Name |
1-(4-phenylmethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-7-4-12-18(17)15-8-10-16(11-9-15)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANOEHAZOBSAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2605847.png)


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2605853.png)
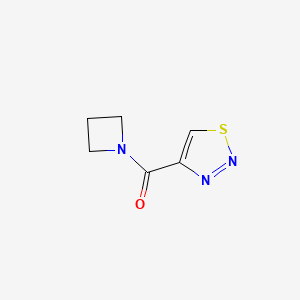


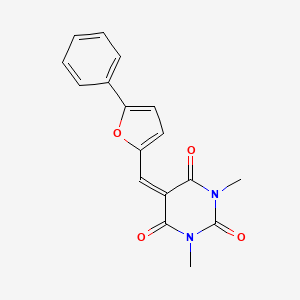
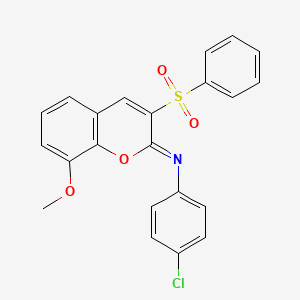
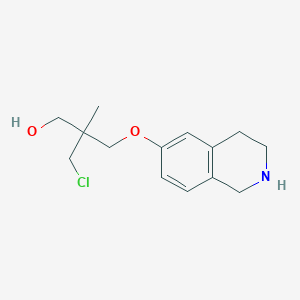
![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)

